![molecular formula C11H21NO3 B2380502 trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 1349715-96-3](/img/structure/B2380502.png)
trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate” is not explicitly provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Structural Studies
Stereoselective Syntheses : trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is utilized in stereoselective syntheses. For instance, its derivatives are reacted with L-selectride to yield cis and trans isomers, important for studying stereoselective reactions in organic chemistry (Boev et al., 2015).
Chiral Auxiliary Applications : This compound has been used as a chiral auxiliary in peptide synthesis, demonstrating its utility in producing enantiomerically pure compounds (Studer et al., 1995).
Crystal Structure Analysis : The crystal structure of related compounds, such as tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, has been studied. These studies contribute to understanding molecular conformations and intermolecular interactions (Kolter et al., 1996).
Chemical Reactions and Mechanisms
Role in Alkoxide Anion Triggered Reactions : The compound has been studied for its role in N→O tert-butyloxycarbonyl (Boc) migration, demonstrating interesting chemical reactions involving base-generated alkoxides (Xue & Silverman, 2010).
Enzyme-Catalyzed Kinetic Resolution : It has been used in enzyme-catalyzed kinetic resolutions, providing insights into the enantioselective synthesis of pharmaceutical compounds (Faigl et al., 2013).
Synthetic Methodology and Intermediate Use
Intermediate in Complex Syntheses : The compound serves as an intermediate in the synthesis of complex molecules, such as protein tyrosine kinase inhibitors (Chen Xin-zhi, 2011).
Synthesis of Piperidine Derivatives : It is used in the synthesis of piperidine derivatives, indicating its importance in medicinal chemistry (Harmsen et al., 2011).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVPXIMDUBAIPY-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1CO)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.